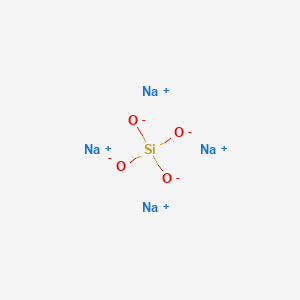

Sodium orthosilicate

描述

属性

IUPAC Name |

tetrasodium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWFTOSLLWLEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4SiO4, Na4O4Si | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Sodium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065501 | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS] | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium orthosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

none, 13472-30-5 | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU2JIC5PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orthosilicate (Na₄SiO₄), a salt of orthosilicic acid, is a compound of significant interest across various scientific and industrial domains, including its potential applications in drug development as a biocompatible material. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, namely solid-state reaction and sol-gel synthesis. It further details the essential characterization techniques, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Scanning Electron Microscopy (SEM), and Thermal Analysis (TGA/DSC), providing both qualitative and quantitative insights into the material's properties. Detailed experimental protocols, tabulated data, and visual workflows are presented to facilitate replication and further research.

Introduction

This compound is an inorganic compound with the chemical formula Na₄SiO₄. It is characterized by the presence of isolated silicate tetrahedra (SiO₄)⁴⁻ in its crystal structure. This unique structure imparts properties that make it a subject of research for applications requiring high alkalinity, thermal stability, and biocompatibility. In the context of drug development, silicate-based materials are being explored for their roles in bone regeneration, as carriers for drug delivery, and as bioactive coatings for implants. A thorough understanding of the synthesis and characterization of the foundational this compound is therefore crucial for the advancement of these applications.

This guide serves as a detailed resource for researchers and professionals, outlining the key methods for the preparation and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: solid-state reaction at high temperatures and wet chemical methods, including sol-gel synthesis, at lower temperatures.

Solid-State Synthesis

The solid-state reaction is a traditional and straightforward method for producing crystalline this compound. This method involves the high-temperature reaction of a sodium source, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), with a silica (SiO₂) source.

Reaction Schemes:

-

Precursor Preparation: High-purity sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, e.g., quartz powder) are weighed in a 2:1 molar ratio.

-

Mixing: The precursors are intimately mixed by grinding in a mortar and pestle or by ball milling to ensure a homogeneous reaction mixture.

-

Calcination: The mixture is placed in a high-temperature-resistant crucible (e.g., alumina or platinum) and heated in a furnace. The temperature is ramped up to 800-1000°C and held for several hours to ensure the completion of the reaction. The exact temperature and duration can be optimized based on the reactivity of the silica source.

-

Cooling and Grinding: After the reaction, the furnace is cooled down to room temperature. The resulting solid product is then ground into a fine powder.

Sol-Gel Synthesis

The sol-gel method offers a lower-temperature route to this compound, often yielding materials with high purity and homogeneity. This process typically involves the hydrolysis and condensation of a silicon precursor in the presence of a sodium source in an aqueous or alcoholic solution. A common approach is the reaction of a sodium silicate solution (e.g., sodium metasilicate, Na₂SiO₃) with an excess of sodium hydroxide.

-

Precursor Solution Preparation: A solution of sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is prepared in deionized water. A separate, concentrated solution of sodium hydroxide (NaOH) is also prepared.

-

Reaction: The sodium hydroxide solution is added to the sodium metasilicate solution with vigorous stirring. An excess of NaOH is used to drive the equilibrium towards the formation of the orthosilicate anion ([SiO₄]⁴⁻).

-

Gelation and Aging: The resulting solution is stirred for a period to ensure complete reaction, leading to the formation of a sol that gradually transforms into a gel. The gel is then aged for a specific duration (e.g., 24 hours) at a controlled temperature (e.g., 80°C) to strengthen the silicate network.[3]

-

Drying: The aged gel is dried in an oven at a temperature typically between 80-120°C to remove the solvent.

-

Calcination: The dried powder is then calcined at a higher temperature (e.g., 600°C) to remove any remaining water and organic residues and to promote the crystallization of this compound. A typical procedure involves heating from ambient temperature to 600 °C at a heating rate of 2 °C·min⁻¹ and maintaining that temperature for 60 minutes.[4]

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its phase purity, crystal structure, functional groups, morphology, and thermal stability.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the synthesized material and for determining its crystal structure. The XRD pattern of a synthesized sample is compared with a standard diffraction pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). The standard diffraction pattern for this compound is JCPDS No. 78-1432.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered this compound is placed on a sample holder and flattened to create a smooth surface.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a step size and scan speed optimized for good resolution.

-

Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities. These are then compared with the standard pattern for Na₄SiO₄.

Quantitative Data:

| Crystal System | Space Group | Lattice Parameters |

| Triclinic | P-1 | a = 5.58 Å, b = 5.58 Å, c = 8.39 Å, α = 80.92°, β = 71.84°, γ = 67.44°[2] |

Note: The table presents calculated lattice parameters that closely match experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized material. For this compound, the primary interest is in the vibrational modes of the silicate (SiO₄) tetrahedra.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder.

-

Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 400-4000 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes.

Quantitative Data:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1100-900 | Asymmetric stretching of Si-O-Si bonds |

| ~800-750 | Symmetric stretching of Si-O-Si bonds |

| ~500-450 | Bending vibrations of O-Si-O bonds[5] |

Note: The exact peak positions can vary slightly depending on the crystallinity and hydration state of the sample.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound powder.

Experimental Protocol:

-

Sample Preparation: A small amount of the powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Imaging: The sample is imaged in the SEM at various magnifications to observe the particle shape, size distribution, and degree of agglomeration.

-

Analysis: The SEM images can be used for qualitative assessment of the morphology. For quantitative analysis, image analysis software can be used to measure the particle size distribution.

Qualitative Observations:

The morphology of synthesized this compound can vary from irregular, agglomerated particles in solid-state synthesis to more uniform, spherical, or even nano-sized particles in sol-gel methods, depending on the synthesis conditions.[6][7]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA/DSC crucible (e.g., alumina or platinum).

-

Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 1200°C).

-

Data Analysis: The TGA curve shows weight loss steps corresponding to the removal of adsorbed water, dehydroxylation, or decomposition. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, such as melting.

Quantitative Data:

| Temperature Range (°C) | Event | Weight Loss (%) |

| < 200 | Removal of adsorbed water | Variable |

| 150-300 | Degradation of hydrated sodium silicate species[1] | Variable |

| > 1000 | Melting point of Na₄SiO₄ is approximately 1018°C.[8] | - |

Note: The thermal behavior can be influenced by the presence of hydrates and impurities.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The solid-state and sol-gel methods offer viable routes to obtaining this material, with the choice of method depending on the desired purity, morphology, and available equipment. The characterization techniques outlined are essential for confirming the successful synthesis of Na₄SiO₄ and for understanding its physicochemical properties. The provided protocols, data, and workflows serve as a valuable resource for researchers and professionals working with or developing applications for this compound, particularly in the field of drug development and biomaterials. Further research can focus on refining synthesis parameters to control particle size and morphology for specific applications and on exploring the biological interactions of this material.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [bestqihang.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.hanrimwon.com [pdf.hanrimwon.com]

- 7. researchgate.net [researchgate.net]

- 8. US5000933A - Process for hydrothermal production of sodium silicate solutions - Google Patents [patents.google.com]

A Technical Guide to the Crystal Structure of Sodium Orthosilicate (Na₄SiO₄)

Abstract: Sodium orthosilicate (Na₄SiO₄) is an inorganic compound of significant interest in materials science, particularly for its applications in sodium-ion batteries and high-temperature CO₂ capture. Its properties are intrinsically linked to its atomic arrangement. This guide provides a detailed overview of the crystal structure of Na₄SiO₄, including its crystallographic data, atomic coordination environments, and the experimental protocols used for its synthesis and structural determination.

Crystallographic Data

This compound crystallizes in a triclinic system, which is characterized by low symmetry. The fundamental building block of the structure is the isolated orthosilicate anion, [SiO₄]⁴⁻. The crystallographic data, determined experimentally by single-crystal X-ray diffraction and supported by computational models, are summarized below.

| Parameter | Experimental Value (Baur et al.) | Calculated Value (Materials Project) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 (No. 2) | P-1 (No. 2) |

| Lattice Constant, a | 5.58 Å | 5.637 Å |

| Lattice Constant, b | 5.58 Å | 5.644 Å |

| Lattice Constant, c | 8.39 Å | 8.524 Å |

| Angle, α | 80.92° | 81.051° |

| Angle, β | 71.84° | 71.769° |

| Angle, γ | 67.44° | 67.600° |

| Formula Units (Z) | 2 | 2 |

Atomic Structure and Coordination

The crystal structure of Na₄SiO₄ is defined by the arrangement of isolated silicon-oxygen tetrahedra and the surrounding sodium cations.

-

Silicon (Si⁴⁺) Coordination: Each silicon atom is covalently bonded to four oxygen atoms, forming a distinct and isolated [SiO₄]⁴⁻ tetrahedron. This nesosilicate structure, lacking shared oxygen corners between tetrahedra, is a defining feature of orthosilicates.

-

Sodium (Na⁺) Coordination: The sodium cations provide charge balance and are distributed among four crystallographically inequivalent sites. This results in complex coordination environments where Na⁺ ions are bonded to either four or five oxygen atoms. The geometries of these coordination polyhedra are distorted, forming chains and layers that link the [SiO₄]⁴⁻ tetrahedra.[1] A summary of the sodium coordination environments is presented below.

| Site | Coordination Number | Geometry | Na-O Bond Distance Range (Å) |

| Na1 | 5 | Distorted Trigonal Bipyramid | 2.36 – 2.48 |

| Na2 | 5 | Distorted Square Pyramid | 2.36 – 2.50 |

| Na3 | 4 | 4-Coordinate Geometry | 2.35 – 2.45 |

| Na4 | 4 | Distorted Tetrahedron | 2.29 – 2.34 |

Experimental Methodologies

The determination of the crystal structure of Na₄SiO₄ relies on precise synthesis of a pure crystalline sample followed by diffraction analysis.

A common and effective method for synthesizing polycrystalline Na₄SiO₄ is through a high-temperature solid-state reaction.[2]

-

Precursor Preparation: High-purity sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, quartz) are used as precursors.

-

Stoichiometric Mixing: The reactants are weighed and thoroughly mixed in a 2:1 molar ratio to satisfy the stoichiometry of the reaction: 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂. An agate mortar and pestle are used to ensure a homogenous mixture.

-

Calcination: The mixture is placed in a platinum or alumina crucible and heated in a furnace. The temperature is gradually raised to between 800°C and 1000°C.

-

Reaction and Annealing: The mixture is held at the peak temperature for several hours to ensure the complete evolution of CO₂ and the formation of the crystalline Na₄SiO₄ phase. Intermediate grinding steps may be performed to improve homogeneity and reaction completeness.

-

Cooling: The furnace is slowly cooled to room temperature to prevent the formation of amorphous phases or thermal shock-induced cracks in the product. The final product is a white, crystalline powder.[3]

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement, including lattice parameters and atomic positions.[4][5][6]

-

Crystal Selection: A suitable single crystal, typically 0.1-0.4 mm in size and free of cracks or defects, is carefully selected from the synthesized product under a polarizing microscope.[7]

-

Mounting: The selected crystal is mounted on a thin glass fiber or loop, which is then attached to a goniometer head.[6]

-

Data Collection: The goniometer head is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 173 K) to reduce thermal vibrations of the atoms.[7] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

-

Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are corrected for experimental factors to produce a list of structure factors.[8]

-

Structure Solution: The initial crystal structure model, including the approximate positions of the atoms, is determined from the structure factor data using computational methods like 'Intrinsic Phasing'.[7][8]

-

Structure Refinement: The initial model is refined using a least-squares approach (Rietveld refinement for powder data) to achieve the best possible fit between the calculated and observed diffraction patterns.[8][9] This iterative process fine-tunes atomic positions, site occupancies, and displacement parameters, resulting in the final, accurate crystal structure.

Experimental Workflow Visualization

The logical flow from material synthesis to the final determination of the crystal structure is depicted in the following diagram.

Figure 1: Workflow for the synthesis and structural determination of Na₄SiO₄.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 13472-30-5 | Benchchem [benchchem.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. rigaku.com [rigaku.com]

- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. MyScope [myscope.training]

Thermodynamic Properties of Anhydrous Sodium Orthosilicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of anhydrous sodium orthosilicate (Na₄SiO₄). The information is intended to support researchers, scientists, and professionals in drug development by offering key data for process optimization, material characterization, and predicting chemical behavior at various temperatures and pressures. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key relationships and workflows.

Core Thermodynamic Properties

Anhydrous this compound is a colorless crystalline solid with a molecular weight of 184.04 g/mol .[1][2] A thorough understanding of its thermodynamic properties is essential for its application in various industrial and scientific fields.

Quantitative Thermodynamic Data

The standard thermodynamic properties of anhydrous this compound at 298.15 K (25 °C) and 1 atm are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; these are addressed in the footnotes.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -2281 | kJ/mol |

| Standard Molar Entropy | S⁰ | 197¹ | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cₚ | 181.6 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG⁰ | -2144.5 | kJ/mol |

| Melting Point | Tₘ | 1118² | °C |

¹A value of 46.8 J/(mol·K) has also been reported in older literature, but the value of 197 J/(mol·K) is from a more recent and comprehensive database and is considered more reliable.[3] ²A melting point of 1018 °C has also been reported.[4]

The Standard Gibbs Free Energy of Formation (ΔfG⁰) was calculated using the standard enthalpy of formation (ΔfH⁰) and the standard entropy of formation (ΔfS⁰) according to the following equation:

ΔfG⁰ = ΔfH⁰ - TΔfS⁰

The standard entropy of formation was calculated from the standard molar entropies of the compound and its constituent elements in their standard states (4Na(s) + Si(s) + 2O₂(g) → Na₄SiO₄(s)). The standard molar entropies for the elements are:

-

Na(s): 51.2 J/(mol·K)

-

Si(s): 18.8 J/(mol·K)

-

O₂(g): 205.1 J/(mol·K)[3]

Phase Transitions

Anhydrous this compound undergoes a reversible structural phase transition at approximately 1233 K (960 °C). The low-temperature phase, β-Na₄SiO₄, has a triclinic crystal structure with the P-1 space group. The crystal structure of the high-temperature phase, α-Na₄SiO₄, has not yet been determined.

Experimental Protocols

The determination of the thermodynamic properties of anhydrous this compound relies on precise calorimetric techniques. The following sections describe the general methodologies for the key experiments.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is typically determined by solution calorimetry. This method involves measuring the heat changes associated with dissolving the compound and its constituent elements (or their oxides) in a suitable solvent.

Methodology:

-

Sample Preparation: A precisely weighed sample of anhydrous this compound is prepared. Similarly, stoichiometric amounts of sodium oxide (Na₂O) and silicon dioxide (SiO₂) are weighed.

-

Calorimeter Setup: An isoperibol or isothermal calorimeter is prepared with a specific volume of a suitable solvent, such as a hydrofluoric acid solution. The calorimeter is allowed to reach thermal equilibrium.

-

Dissolution of Na₄SiO₄: The anhydrous this compound sample is introduced into the solvent, and the resulting temperature change is meticulously recorded until thermal equilibrium is re-established. The heat of the solution is calculated from this temperature change.

-

Dissolution of Constituent Oxides: The same procedure is repeated for the stoichiometric mixture of sodium oxide and silicon dioxide.

-

Hess's Law Calculation: The standard enthalpy of formation of anhydrous this compound from its constituent oxides is calculated using Hess's Law, based on the measured heats of solution. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Na₄SiO₄ from the elements.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard molar entropy and heat capacity are determined using adiabatic heat-capacity calorimetry, which measures the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Encapsulation: A known mass of the anhydrous this compound sample is sealed in a sample container, typically made of a highly conductive material like gold or platinum. The container is evacuated and filled with a small amount of helium gas to enhance thermal contact.

-

Calorimeter Assembly: The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

-

Heating and Measurement: The sample is cooled to a very low temperature (typically near absolute zero). A series of precisely measured energy pulses are then applied to the sample, and the resulting temperature increase is recorded for each pulse.

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the measured temperature change.

-

Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics which states that the entropy of a perfect crystal at absolute zero is zero.

Visualizations

Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationship between the key thermodynamic properties of a substance.

References

Spectroscopic Analysis of Sodium Orthosilicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orthosilicate (Na₄SiO₄), a fundamental silicate, presents unique characteristics owing to its isolated tetrahedral [SiO₄]⁴⁻ structure. Its spectroscopic analysis provides critical insights into its molecular structure, purity, and physicochemical properties, which are essential for its various applications, including in ceramics, cements, and potentially as a specialized excipient in drug delivery systems. This technical guide details the core spectroscopic techniques for the comprehensive analysis of this compound: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document provides an overview of the theoretical basis of each technique, detailed experimental protocols, and interpretation of the spectral data. Quantitative data are summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound is the simplest sodium silicate, characterized by discrete [SiO₄]⁴⁻ anions. The absence of Si-O-Si bridging bonds distinguishes it from other silicates and results in specific spectral signatures. Spectroscopic techniques are indispensable for confirming the synthesis of pure this compound and for characterizing its properties. Vibrational spectroscopy (FTIR and Raman) probes the vibrational modes of the silicate tetrahedra, while XPS provides information on the elemental composition and chemical states of the constituent elements. Solid-state NMR, particularly ²⁹Si NMR, offers detailed insights into the local environment of the silicon atoms.

Synthesis of this compound

A common method for synthesizing this compound is through a solid-state reaction.

-

Reactants : Stoichiometric amounts of anhydrous sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂, quartz).

-

Procedure : The reactants are intimately mixed and heated in a furnace. The temperature is gradually increased to above 800°C to ensure complete reaction and formation of the orthosilicate phase.

-

Reaction : 2Na₂CO₃ + SiO₂ → Na₄SiO₄ + 2CO₂

Alternatively, it can be prepared by reacting sodium hydroxide with silica.

-

Procedure : A mixture of finely ground quartz and sodium hydroxide is heated to approximately 350°C in a current of dry air.[1]

Proper synthesis and handling are crucial, as this compound is hygroscopic.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy is a powerful tool for identifying the fundamental vibrational modes of the [SiO₄]⁴⁻ tetrahedron.

Theoretical Background

The isolated [SiO₄]⁴⁻ tetrahedron belongs to the Td point group. It has nine vibrational degrees of freedom, which are classified into four fundamental modes of vibration:

-

ν₁ (A₁) : Symmetric stretching (Raman active)

-

ν₂ (E) : Symmetric bending (Raman active)

-

ν₃ (F₂) : Asymmetric stretching (IR and Raman active)

-

ν₄ (F₂) : Asymmetric bending (IR and Raman active)

Due to the "rule of mutual exclusion" not applying to the Td point group, some modes are active in both IR and Raman spectroscopy.[2][3]

Experimental Protocols

Sample Preparation:

Due to the hygroscopic nature of this compound, sample preparation should be conducted in a dry environment (e.g., a glovebox with a controlled atmosphere).[4][5]

-

FTIR Spectroscopy : For solid samples, the KBr pellet technique is commonly used. A small amount of the finely ground this compound sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[6] The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Raman Spectroscopy : A small amount of the powdered sample is placed on a microscope slide or in a capillary tube for analysis.

Instrumentation and Data Acquisition:

-

FTIR Spectrometer : A standard FTIR spectrometer operating in the mid-infrared range (4000-400 cm⁻¹) is suitable.

-

Resolution : 4 cm⁻¹

-

Scans : 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Atmosphere : The sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Raman Spectrometer : A micro-Raman system is often used.

-

Excitation Laser : A visible laser, such as a 532 nm or 633 nm laser, is commonly employed.

-

Power : Laser power should be kept low to avoid sample degradation.

-

Spectral Range : 200-1200 cm⁻¹ is sufficient to cover the fundamental modes of the [SiO₄]⁴⁻ anion.

-

Data Interpretation and Quantitative Analysis

The vibrational spectra of this compound are characterized by distinct peaks corresponding to the vibrational modes of the [SiO₄]⁴⁻ tetrahedron.

Table 1: Vibrational Modes of the Orthosilicate Anion ([SiO₄]⁴⁻)

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | Raman | ~800 - 850 | Symmetric Si-O Stretch |

| ν₂ | E | Raman | ~300 - 400 | O-Si-O Bending |

| ν₃ | F₂ | IR, Raman | ~900 - 1000 | Asymmetric Si-O Stretch |

| ν₄ | F₂ | IR, Raman | ~500 - 600 | O-Si-O Bending |

Note: The exact peak positions can vary slightly due to crystal lattice effects.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.[7][8]

Theoretical Background

XPS is based on the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.

Experimental Protocol

Sample Preparation:

The powdered this compound sample is typically mounted on a sample holder using double-sided adhesive tape. For hygroscopic powders, pressing the powder into a high-purity indium foil is a common method.[9] The sample should be handled in an inert atmosphere to prevent surface contamination.

Instrumentation and Data Acquisition:

-

X-ray Source : A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

-

Vacuum : The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent scattering of the photoelectrons.

-

Analysis :

-

A survey scan is first acquired to identify all the elements present on the surface.

-

High-resolution scans are then acquired for the specific elements of interest (Na 1s, O 1s, Si 2p).

-

-

Charge Compensation : A low-energy electron flood gun is used to neutralize surface charging, which is common in insulating samples like silicates.

Data Interpretation and Quantitative Analysis

The high-resolution XPS spectra provide detailed chemical state information.

Table 2: Expected Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Information |

| Na 1s | ~1071 - 1072 | Presence and chemical state of sodium |

| O 1s | ~531 - 532 | Presence and chemical state of oxygen (non-bridging) |

| Si 2p | ~101 - 102 | Presence and chemical state of silicon |

The O 1s spectrum is particularly informative. In this compound, all oxygen atoms are non-bridging oxygens (NBOs). The O 1s peak for NBOs is typically found at a lower binding energy than that for bridging oxygens (BOs) in more polymerized silicates. Deconvolution of the O 1s peak can be used to quantify the relative amounts of different oxygen species if impurities are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²⁹Si NMR is a powerful technique for probing the local environment of silicon atoms in silicates.

Theoretical Background

²⁹Si is a spin-1/2 nucleus, which makes it suitable for high-resolution solid-state NMR. The chemical shift of ²⁹Si is highly sensitive to the degree of condensation of the silicate tetrahedra. The Qⁿ notation is used to describe the connectivity of a silicon atom, where 'n' is the number of bridging oxygen atoms connecting it to other silicon atoms. For this compound, all silicon atoms are isolated, so they are designated as Q⁰ species.

Experimental Protocol

Sample Preparation:

A sufficient amount of the powdered this compound sample is packed into an NMR rotor (typically zirconia) in a dry environment.

Instrumentation and Data Acquisition:

-

Spectrometer : A high-field solid-state NMR spectrometer is required.

-

Technique : Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain high-resolution spectra.

-

Pulse Sequence : A simple single-pulse experiment is often sufficient. Cross-polarization (CP/MAS) can be used to enhance the signal, but care must be taken in quantitative analysis.

-

Recycle Delay : A sufficiently long recycle delay should be used to ensure full relaxation of the ²⁹Si nuclei for quantitative measurements.

-

Referencing : The ²⁹Si chemical shifts are typically referenced to an external standard, such as tetramethylsilane (TMS).

References

- 1. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]

- 2. Raman active modes [doitpoms.ac.uk]

- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. Materials Evaluation and Engineering, Inc. :: X-Ray Photoelectron Spectroscopy (XPS) [mee-inc.com]

- 8. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

chemical formula and molecular weight of sodium orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orthosilicate (Na₄SiO₄) is an inorganic compound belonging to the sodium silicate family. It is the sodium salt of orthosilicic acid. As a highly alkaline and water-soluble material, it finds use in a variety of industrial applications, including as a component in detergents, as a cleaning agent, and in metal treatment. For researchers, particularly in the fields of materials science, regenerative medicine, and drug development, the silicate ions (SiO₄⁴⁻) released upon dissolution are of significant interest due to their bioactive properties, including the ability to influence cellular signaling pathways and promote osteogenesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its impact on key cellular signaling pathways.

Chemical and Physical Properties

This compound is a white, granular or crystalline solid. It is readily soluble in water, where it undergoes hydrolysis to form a strongly alkaline solution.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | Na₄SiO₄ | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| Appearance | White flaky solid or powder | [1] |

| Melting Point | 1018 °C | [2] |

| CAS Number | 13472-30-5 | [1] |

| IUPAC Name | Tetrasodium silicate | [1] |

Solubility

pH of Aqueous Solutions

The dissolution of this compound in water results in a highly alkaline solution due to the hydrolysis of the silicate anion. The pH of the solution is dependent on the concentration.

| Concentration of Sodium Silicate Solution | Approximate pH |

| 0.5% (w/v) | ~12.5 |

| General Range | 11.0 - 13.0 |

Note: The pH can vary based on the specific form of sodium silicate and the SiO₂:Na₂O ratio in commercial preparations.

Experimental Protocols

Laboratory Synthesis of Anhydrous this compound

This protocol describes a solid-state reaction to synthesize anhydrous this compound.

Materials:

-

Anhydrous sodium metasilicate (Na₂SiO₃)

-

Anhydrous sodium hydroxide (NaOH)

-

High-temperature furnace

-

Ceramic crucible

-

Mortar and pestle

-

Dry air or inert gas supply

Procedure:

-

Mixing of Reactants: In a dry environment, intimately mix 3 parts by weight of anhydrous sodium metasilicate with 2 parts by weight of anhydrous sodium hydroxide using a mortar and pestle.[5][6]

-

Heating: Place the mixture in a ceramic crucible and heat it in a furnace under a current of dry air or inert gas to 350°C.[5][6]

-

Reaction: Maintain the temperature at 350°C to allow the reaction to proceed to completion, forming anhydrous crystalline this compound.[5][6] The reaction is: Na₂SiO₃ + 2NaOH → Na₄SiO₄ + H₂O.

-

Cooling and Storage: After the reaction is complete, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. Store the resulting anhydrous this compound in a tightly sealed container in a dry environment.

Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs) using Silicate Ions

This protocol outlines a general procedure for inducing osteogenic differentiation of BMSCs using a medium supplemented with silicate ions, based on findings that demonstrate their osteogenic potential.[7][8]

Materials:

-

Bone Marrow Stromal Cells (BMSCs)

-

Basal medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Osteogenic supplements (e.g., dexamethasone, β-glycerophosphate, ascorbic acid)

-

Sterile sodium silicate solution (prepare by dissolving this compound in sterile water and filter-sterilizing)

-

Tissue culture plates/flasks

-

CO₂ incubator (37°C, 5% CO₂)

-

Alizarin Red S staining solution for mineralization assessment

Procedure:

-

Cell Seeding: Culture BMSCs in a basal medium supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 70-80% confluency.

-

Preparation of Osteogenic Differentiation Medium: Prepare the osteogenic differentiation medium by adding standard osteogenic supplements to the basal medium.

-

Addition of Silicate Ions: On the day of inducing differentiation, supplement the osteogenic differentiation medium with a sterile sodium silicate solution to achieve a final silicate ion concentration of 0.625 mM.[7]

-

Induction of Differentiation: Replace the culture medium of the confluent BMSCs with the silicate-supplemented osteogenic differentiation medium.

-

Medium Change: Change the medium every 2-3 days, replacing it with fresh silicate-supplemented osteogenic differentiation medium.

-

Assessment of Differentiation: After a suitable culture period (e.g., 14-21 days), assess osteogenic differentiation. This can be done by:

-

Alizarin Red S Staining: To visualize calcium deposits, fix the cells and stain with Alizarin Red S solution.

-

Gene Expression Analysis (qRT-PCR): Analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), Osteopontin (OPN), and Osteocalcin (OCN).

-

Protein Analysis (Western Blot/ELISA): Quantify the protein levels of osteogenic markers.

-

Signaling Pathways and Mechanisms

Silicate ions have been shown to modulate key cellular signaling pathways, particularly those involved in cell proliferation, differentiation, and survival.

Activation of WNT and SHH Signaling Pathways in Osteogenesis

Studies have demonstrated that silicate ions can promote the osteogenic differentiation of bone marrow stromal cells through the activation of the Wnt and Sonic Hedgehog (SHH) signaling pathways.[7][8]

References

- 1. This compound | Na4SiO4 | CID 26051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound [chemister.ru]

- 4. This compound (Granular ) - (Silicates and Silica):Nippon Chemical Industrial of chemical manufacturer [nippon-chem.co.jp]

- 5. nypl.org [nypl.org]

- 6. US2351385A - Process of preparing anhydrous sodium-orthosilicate - Google Patents [patents.google.com]

- 7. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Sodium Orthosilicate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Orthosilicate

This compound, with the chemical formula Na₄SiO₄, is the most alkaline of the soluble sodium silicates.[1][2] It is a salt of the unstable orthosilicic acid (H₄SiO₄).[1][3] In its anhydrous form, it appears as a white, crystalline powder.[3][4] Due to its high alkalinity, it finds applications as a powerful cleaning and degreasing agent, a component in soaps and detergents, and in the treatment of iron and steel surfaces to inhibit corrosion.[2][4] In solution, it is a source of monomeric silicate species, which can be of interest in various chemical synthesis processes, including those relevant to materials science and potentially drug delivery systems.

Aqueous Chemistry of this compound

The dissolution of this compound in water is not a simple physical process but a complex series of chemical reactions. It is generally described as soluble in water.[3][4][5]

Dissolution and Hydrolysis

Upon contact with water, this compound dissociates to release sodium ions (Na⁺) and orthosilicate anions (SiO₄⁴⁻). The orthosilicate anion is a strong base and readily undergoes hydrolysis, reacting with water molecules. This reaction is a key factor in the high pH of this compound solutions, which can range from 11 to 13.[6]

The primary hydrolysis step can be represented as:

SiO₄⁴⁻ + H₂O ⇌ HSiO₄³⁻ + OH⁻

This initial hydrolysis is followed by a series of further protonation steps, leading to a complex equilibrium of various silicate species in solution. The distribution of these species is highly dependent on the pH and concentration of the solution.[7][8]

Silicate Speciation in Solution

In aqueous solutions, a variety of silicate species can exist in equilibrium. At the high pH generated by the dissolution of this compound, monomeric species such as SiO₄⁴⁻, HSiO₄³⁻, and H₂SiO₄²⁻ are expected to be predominant. As the pH is lowered or the concentration of silica increases, these monomers can undergo condensation reactions to form dimers, trimers, and eventually larger polymeric silicate chains and colloidal silica.[7][9]

The following diagram illustrates the general pathway of this compound dissolution and the subsequent hydrolysis and potential polymerization of the orthosilicate anion in an aqueous environment.

Factors Affecting Solubility

The solubility of this compound is influenced by several factors, which are critical to consider in experimental and industrial settings.

| Factor | Effect on Solubility | Mechanism |

| Temperature | Generally increases with increasing temperature. | The dissolution of most solids in liquids is an endothermic process, thus, according to Le Chatelier's principle, increasing the temperature will favor the dissolution process. However, for some silicates, such as anhydrous sodium metasilicate, solubility can decrease with increasing temperature.[10] Specific data for this compound is needed for a definitive conclusion. |

| pH | Highly dependent on pH; solubility of silica species generally increases dramatically at pH values above 9.[9] | At high pH, the formation of more soluble anionic silicate species (e.g., HSiO₄³⁻, H₂SiO₄²⁻) is favored, which shifts the dissolution equilibrium towards the dissolved state.[7][9] |

| Common Ion Effect | Decreases solubility. | The addition of a soluble salt containing a common ion (e.g., NaCl, which provides Na⁺ ions) increases the concentration of that ion in the solution. According to Le Chatelier's principle, the equilibrium will shift to the left (towards the solid, undissolved state) to counteract this change, thus reducing the solubility of the this compound.[10] |

| Presence of Other Ions | Can either decrease or increase solubility. | Divalent cations like Ca²⁺ and Mg²⁺ can react with silicate anions to form insoluble metal silicates, thereby reducing the overall concentration of dissolved silicate.[11] The effect of other ions on the ionic strength of the solution can also influence solubility.[12] |

| Atmospheric Carbon Dioxide | Can cause precipitation over time. | Carbon dioxide from the atmosphere can dissolve in the alkaline solution to form carbonic acid, which will neutralize the hydroxide ions produced during hydrolysis. This lowering of pH can lead to the polymerization of silicate species and the eventual precipitation of silica gel.[13] |

Experimental Determination of Solubility

Due to the lack of readily available quantitative solubility data for this compound, empirical determination is often necessary. The following sections outline a suitable experimental protocol and the analytical methods required.

Experimental Protocol: Isothermal Equilibrium Method

This method involves preparing a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid.

4.1.1. Materials and Equipment

-

Anhydrous this compound (Na₄SiO₄)

-

Deionized, degassed water (to minimize dissolved CO₂)

-

Thermostatic water bath or incubator with temperature control (± 0.1 °C)

-

Sealed, inert reaction vessels (e.g., polypropylene or PTFE)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

pH meter

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for silicon and sodium quantification.

4.1.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow it to equilibrate.

-

Sample Preparation: Add an excess amount of anhydrous this compound to a known volume or mass of deionized, degassed water in a sealed reaction vessel. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vessel in the thermostatic bath and stir the suspension at a constant rate. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours). The required time for equilibrium should be determined by taking measurements at different time points until the dissolved concentration remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a short period. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Sample Dilution and Analysis: Accurately dilute the filtered, saturated solution to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution for its silicon (or SiO₂) and sodium (Na) content using a calibrated analytical method such as ICP-OES.

-

Solubility Calculation: Calculate the concentration of this compound in the saturated solution from the measured silicon or sodium concentration. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeatability: Repeat the experiment at different temperatures to generate a solubility curve.

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Analytical Techniques for Quantification

The accurate determination of the dissolved silicate concentration is crucial for solubility measurements. The table below summarizes suitable analytical techniques.

| Analytical Technique | Principle | Advantages | Considerations |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the electromagnetic radiation emitted by atoms and ions in a high-temperature plasma to determine elemental concentrations. | High sensitivity, can measure both silicon and sodium simultaneously, well-established method.[14] | Requires sample digestion and dilution, potential for matrix effects from high salt concentrations. |

| Molybdenum Blue Spectrophotometry | Silicate ions react with a molybdate reagent in an acidic solution to form a yellow silicomolybdic acid complex. This is then reduced to form a blue complex, the absorbance of which is measured. | Cost-effective, widely available instrumentation. | The presence of other species like phosphate can interfere. The highly alkaline nature of the initial solution requires careful neutralization. |

| Gravimetric Analysis | Acidification of the silicate solution to precipitate hydrated silica, which is then filtered, dried, and weighed. | A classical and direct method. | Can be time-consuming and less sensitive for low concentrations. Incomplete precipitation can be a source of error. |

| Titrimetric Methods | Involves titration with a standard acid to determine the alkalinity, which can be related to the silicate concentration. | Simple and does not require expensive instrumentation. | Less specific, as any basic component in the solution will be titrated. |

Summary

-

This compound is soluble in water, producing a highly alkaline solution due to the hydrolysis of the orthosilicate anion.

-

Solubility is significantly influenced by temperature, pH, and the presence of other ions, particularly those that are common to the salt or can form insoluble precipitates with silicate.

-

Careful experimental design, particularly the exclusion of atmospheric carbon dioxide, is necessary for accurate solubility measurements.

-

A range of analytical techniques can be employed for the quantification of dissolved silicate, with ICP-OES being a robust and sensitive option.

By applying the principles and methods outlined in this guide, researchers can effectively characterize the solubility of this compound for their specific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jaydinesh.com [jaydinesh.com]

- 3. This compound | Na4SiO4 | CID 26051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13472-30-5 [chemicalbook.com]

- 5. Tetrathis compound [chembk.com]

- 6. CAS 13472-30-5: Sodium silicate (Na4SiO4) | CymitQuimica [cymitquimica.com]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. A review of sodium silicate solutions: Structure, gelation, and syneresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inis.iaea.org [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effect of ionic strength and type of ions on the structure of water swollen polyelectrolyte multilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. letters.rilem.net [letters.rilem.net]

A Comprehensive Technical Guide to Sodium Orthosilicate: History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orthosilicate (Na₄SiO₄), an inorganic compound belonging to the sodium silicate family, has a history rooted in the broader development of soluble silicates. While its direct applications in drug development are not extensive, its unique properties and the biological relevance of its hydrolysis product, ortho-silicic acid, warrant a closer examination by the scientific community. This technical whitepaper provides an in-depth exploration of the history, discovery, synthesis, and characterization of this compound. It includes detailed experimental protocols, summarized quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers.

Introduction

This compound is a salt of the unstable orthosilicic acid (H₄SiO₄). It is a white, crystalline solid that is soluble in water, producing strongly alkaline solutions.[1] While the broader class of sodium silicates, often referred to as "water glass," has been known and utilized for centuries, the specific characterization and industrial production of this compound are more recent developments. This guide will delve into the historical context of its discovery and detail the modern methods for its synthesis and analysis.

History and Discovery

The history of this compound is intertwined with the broader history of soluble silicates. Observations of soluble silicates of alkali metals date back to European alchemists in the 16th century.[2] Giambattista della Porta noted in 1567 that potassium bitartrate could lower the melting point of quartz.[2] However, systematic study and industrial applications began in the 19th century, largely based on the work of Johann Nepomuk von Fuchs starting in 1818.[3]

The specific synthesis and characterization of this compound as a distinct chemical entity came later. Patents from the 1930s and 1940s detail early industrial methods for its preparation, distinguishing it from other sodium silicates like sodium metasilicate.[4][5] These early methods focused on both "wet" digestion and "dry" furnace processes to achieve the correct stoichiometric ratio of sodium oxide to silicon dioxide.[4]

Physicochemical Properties

This compound is a white, flaky solid.[1] It is a strong irritant to the skin, eyes, and mucous membranes.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Na₄SiO₄ | [1][6][7] |

| Molar Mass | 184.04 g/mol | [1][6][8] |

| Appearance | White powder or flaky solid | [1][8][9] |

| Melting Point | 1,018 °C (1,291 K) | [6][8][10] |

| CAS Number | 13472-30-5 | [1][6][7] |

| Na₂O Content | ~57% min | [7][9] |

| SiO₂ Content | ~27% min | [7][9] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily categorized as solid-state (dry) reactions and wet chemical routes.

Solid-State Synthesis (Furnace Method)

This method involves the high-temperature reaction of a silica source with a sodium source, typically sodium hydroxide or sodium carbonate.

Experimental Protocol:

-

Reactant Preparation: Finely ground silica sand (SiO₂) and solid caustic soda (NaOH) are intimately mixed. A small percentage of soda ash (Na₂CO₃), typically 2-4% by weight of the final product, can be added to improve the reaction and handling properties.[4]

-

Stoichiometry: The reactants are mixed in proportions to achieve a 4:1 atomic ratio of Na:Si.

-

Heating: The mixture is heated in a reaction chamber to a temperature below the fusion point of caustic soda (approximately 320°C) to initiate the reaction.[4][5] The temperature can then be raised to between 300°C and 600°C.[5]

-

Agitation: The reaction mixture is agitated to ensure homogeneity and facilitate the formation of a hard, brittle product.[4]

-

Drying and Milling: The resulting fused, translucent this compound is then passed through a drier and milled to the desired particle size.[4]

Wet Chemical Synthesis

This method involves the reaction of sodium metasilicate with an excess of sodium hydroxide in an aqueous solution, followed by calcination.

Experimental Protocol:

-

Precursor Solution: Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is dissolved in water.

-

Depolymerization: An excess of sodium hydroxide (NaOH) solution is added to the sodium metasilicate solution. The hydroxide ions break the Si-O-Si bonds of the polysilicate chains in the metasilicate, leading to the formation of discrete orthosilicate anions ([SiO₄]⁴⁻).

-

Calcination: The resulting solution is heated to evaporate the water. The temperature is then raised to facilitate the crystallization of anhydrous this compound (Na₄SiO₄). One method suggests heating from ambient temperature to 600°C at a rate of 2°C/min and holding for 60 minutes.

Characterization Techniques

The purity, crystal structure, and chemical bonding of the synthesized this compound are confirmed using various analytical techniques.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the synthesized material. The diffraction pattern of the product is compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For this compound, the obtained peaks should match the standard diffraction pattern (e.g., JCPDS No. 78-1432).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups and bonding within the material. The spectra of sodium silicates show characteristic absorption bands corresponding to the stretching and bending vibrations of Si-O-Si and Si-O-Na bonds. For instance, the asymmetric stretching of Si-O-Si bonds is typically observed around 1080 cm⁻¹.

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological interactions of any compound is crucial.

Toxicity

This compound is a caustic material that can cause severe skin burns and eye damage upon contact.[3][11] Ingestion is harmful and can lead to chemical burns in the oral cavity and gastrointestinal tract.[3] It is classified as a hazardous substance.[2][3] However, studies have shown an absence of significant toxicity by oral and dermal routes of exposure at lower concentrations.[3] The acute oral LD₅₀ in rats for a sodium silicate complex was found to be greater than 5000 mg/kg, suggesting low acute toxicity.[6][12]

Biological Relevance

Direct signaling pathways involving this compound are not documented. However, in aqueous environments, silicates can hydrolyze to form ortho-silicic acid (H₄SiO₄), the bioavailable form of silicon.[13][14] Ortho-silicic acid has been associated with several biological and therapeutic effects, including roles in bone mineralization, collagen synthesis, and immune system enhancement.[13][14]

Some studies have also investigated the antibacterial properties of sodium silicate complexes, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][12] This suggests potential applications in areas where antimicrobial properties are desired.

Applications

The primary applications of this compound are industrial and include:

-

Detergents: It acts as a degreasing agent in industrial and domestic detergent formulations.[7][9]

-

Corrosion Inhibition: It can stabilize ferrate films on iron and steel surfaces, providing anti-corrosion treatment.[6][7][9]

-

Enhanced Oil Recovery: It has been used as an additive to reduce interfacial tension in the waterflooding of oil fields.[6][7][9]

Conclusion

This compound, while a compound with a long history within the silicate family, presents a specific set of properties and synthesis challenges. For researchers, a thorough understanding of its history, synthesis, and characterization is fundamental for its potential application. For those in drug development, while not a direct therapeutic agent, its hydrolysis to bioavailable ortho-silicic acid and its antimicrobial properties suggest areas for further investigation. This guide provides a foundational technical overview to support and inspire future research in these fields.

References

- 1. santos.com [santos.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. scialert.net [scialert.net]

- 7. echemi.com [echemi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. jaydinesh.com [jaydinesh.com]

- 10. This compound | 13472-30-5 | NAA47230 | Biosynth [biosynth.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy | springermedizin.de [springermedizin.de]

- 14. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Sodium Orthosilicate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orthosilicate (Na₄SiO₄) is a fascinating inorganic compound characterized by isolated [SiO₄]⁴⁻ tetrahedra, a structure that underpins its notable thermal stability and ionic conductivity.[1] These properties have positioned this compound as a material of significant interest in diverse applications, including solid-state batteries and carbon capture technologies.[2][3] Theoretical modeling plays a pivotal role in elucidating the atomic-scale structure, defect dynamics, and transport properties that govern the performance of this material. This guide provides a comprehensive overview of the theoretical approaches used to model this compound, with a focus on computational methodologies, key findings, and the experimental protocols used for validation.

Theoretical Frameworks and Computational Methodologies

The theoretical investigation of this compound predominantly employs a multi-scale modeling approach, ranging from highly accurate quantum mechanical calculations to more computationally efficient classical simulations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a first-principles quantum mechanical method that allows for the detailed study of the electronic structure and bonding in materials.[2][4] DFT calculations are instrumental in understanding the fundamental properties of this compound, such as its crystal structure, electronic band structure, and the energetics of defect formation. For instance, DFT has been used to investigate CO₂ chemisorption on Na₄SiO₄ surfaces, highlighting the potential for creating more effective CO₂ capture materials by doping with oxysalts.[2]

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms or molecules.[5][6] By solving Newton's equations of motion, MD simulations provide insights into the dynamic properties of materials, such as ionic diffusion and phase transitions. In the context of this compound, MD simulations have been employed to investigate the structure and dynamics of silicate glasses and melts, which can inform our understanding of the amorphous and crystalline phases of sodium silicates.[4][7]

Atomistic Simulations with Classical Pair Potentials

For larger-scale simulations, classical pair potentials offer a computationally less expensive alternative to first-principles methods. These simulations rely on empirically derived or quantum mechanically informed potential energy functions to describe the interactions between atoms. The General Utility Lattice Program (GULP) is a prominent computational tool used for such simulations, enabling the calculation of lattice dynamics, defect properties, and thermodynamic properties of crystalline materials like this compound.[2][3]

Key Findings from Theoretical Modeling

Theoretical studies have yielded significant insights into the structural and dynamic properties of this compound.

Crystal Structure

The crystal structure of this compound has been determined to be triclinic with the space group P-1.[1] Theoretical calculations have been used to refine and validate the experimentally determined lattice parameters.

Table 1: Experimental and Calculated Lattice Parameters of this compound

| Parameter | Experimental Value[2] | Calculated Value[3] |

| a (Å) | 5.58 | 5.576 |

| b (Å) | 5.58 | 6.191 |

| c (Å) | 8.39 | 8.507 |

| α (°) | 80.92 | 103.13 |

| β (°) | 71.84 | 95.5 |

| γ (°) | 67.44 | 123.72 |

Note: Discrepancies between experimental and calculated values can arise from differences in temperature, pressure, and the specific computational methods employed.

Defect Energetics and Ion Migration

Atomistic simulations have been crucial in understanding the defect chemistry of this compound, which is fundamental to its ionic conductivity. The most energetically favorable intrinsic defect is the Na Frenkel defect, which involves the creation of a sodium vacancy and an interstitial Na⁺ ion.[2][3] This defect mechanism facilitates vacancy-assisted migration of Na⁺ ions.

Table 2: Calculated Defect Energies in this compound

| Defect Type | Formation Energy (eV) |

| Na Frenkel | (Value not explicitly stated in provided search results) |

| Si Frenkel | (Value not explicitly stated in provided search results) |

| O Frenkel | (Value not explicitly stated in provided search results) |

| Schottky | (Value not explicitly stated in provided search results) |

| Na/Si Antisite | (Value not explicitly stated in provided search results) |

The activation energy for three-dimensional Na⁺ ion diffusion has been calculated to be a low 0.55 eV, indicating rapid ion movement within the material.[3] This low activation energy is a key factor in its potential as a solid-state battery material.

Experimental Protocols

The validation of theoretical models relies on robust experimental data. The primary experimental technique for determining the crystal structure of materials like this compound is X-ray Diffraction (XRD).

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: High-quality single crystals of this compound are synthesized, often through solid-state reactions or flux growth methods.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares algorithms. The Rietveld refinement method is a powerful computational tool used to analyze powder diffraction data by refining a theoretical crystal structure model against the experimental pattern.[1]

Visualizations

Logical Relationship of Modeling Techniques

Caption: Hierarchy of theoretical modeling techniques for this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its fundamental properties and potential applications. A synergistic approach, combining first-principles calculations, classical simulations, and experimental validation, is crucial for a comprehensive understanding of this promising material. Future research will likely focus on more complex phenomena, such as the role of grain boundaries and interfaces on ionic transport, and the design of novel this compound-based materials with enhanced functionalities for energy storage and environmental applications.

References

- 1. This compound | 13472-30-5 | Benchchem [benchchem.com]